5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid
Overview
Description
5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid is a synthetic compound with the molecular formula C13H16FNO4 and a molecular weight of 269.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzoic acid and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using reagents like trifluoroacetic acid (TFA) are employed to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Hydrolysis: The major product is 4-fluoro-2-methylbenzoic acid with the Boc group removed.
Scientific Research Applications
5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzoic acid: Lacks the Boc protecting group and has different reactivity.
5-Amino-4-fluoro-2-methylbenzoic acid: Similar structure but without the Boc group, leading to different chemical properties.
Uniqueness
5-tert-Butoxycarbonylamino-4-fluoro-2-methyl-benzoic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions.
Properties
IUPAC Name |
4-fluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-7-5-9(14)10(6-8(7)11(16)17)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSRFWTQFTHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)NC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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